1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione
Overview
Description
1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione, also known as MBP-2, is an organic compound with a wide range of applications in scientific research. It is a highly versatile molecule that has been used in numerous studies, ranging from drug design to biochemistry. MBP-2 is a white, crystalline compound with a molecular weight of 213.2 g/mol. Its chemical formula is C12H17N3O.
Mechanism Of Action
The mechanism of action of 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione is not fully understood. However, it is believed that 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione binds to certain receptors in the body, such as the serotonin receptor, which then triggers a cascade of reactions that lead to the desired effect.
Biochemical And Physiological Effects
1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione has been found to reduce levels of the stress hormone cortisol. It has also been found to reduce anxiety and depression-like behaviors in mice. In addition, 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione has been found to reduce inflammation and improve wound healing in rats. Finally, 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione has been found to reduce the risk of stroke in mice.
Advantages And Limitations For Lab Experiments
The main advantage of using 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione in laboratory experiments is its versatility. It can be used in a variety of studies, ranging from drug design to biochemistry. In addition, 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione is relatively easy to synthesize and is relatively stable. However, one limitation of using 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain studies.
Future Directions
The potential future directions for 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione include further studies of its biochemical and physiological effects. In particular, more studies are needed to better understand its mechanism of action and to identify potential therapeutic uses. In addition, further studies are needed to explore the potential of 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione as a drug delivery system. Finally, further studies are needed to explore the potential of 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione as a diagnostic tool.
Scientific Research Applications
1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione has been used in a variety of scientific research applications. It has been used in drug design studies to identify new drugs and to study the pharmacological properties of existing drugs. It has also been used in biochemistry studies to study the structure and function of proteins. In addition, 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione has been used in cell culture studies to study the effects of drugs on cells. Finally, 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione has been used in molecular biology studies to study the structure and function of DNA and RNA.
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-6-propylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-5-13-15(19)16-9-14(18)17(13)10-11-6-4-7-12(8-11)20-2/h4,6-8,13H,3,5,9-10H2,1-2H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVYXNOKDCLJOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NCC(=O)N1CC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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